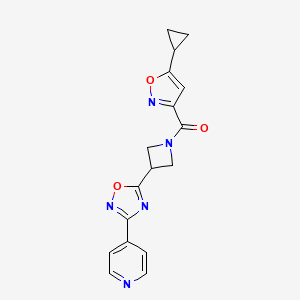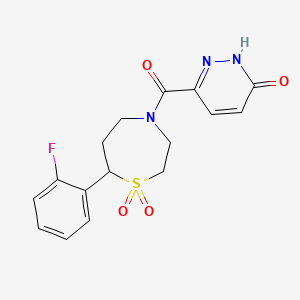![molecular formula C19H16N4O6S B2750861 1-{3,5-dimethyl-4-[(4-nitrophenyl)sulfanyl]-1H-pyrazol-1-yl}-2-(2-nitrophenoxy)ethan-1-one CAS No. 305341-98-4](/img/structure/B2750861.png)
1-{3,5-dimethyl-4-[(4-nitrophenyl)sulfanyl]-1H-pyrazol-1-yl}-2-(2-nitrophenoxy)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-{3,5-dimethyl-4-[(4-nitrophenyl)sulfanyl]-1H-pyrazol-1-yl}-2-(2-nitrophenoxy)ethan-1-one” is a chemical compound that has been used in the synthesis of a series of 1,3,4-thiadiazole derivatives . It has a linear formula of C18H14N4O5S .
Synthesis Analysis
This compound has been used as a starting material in the synthesis of 1,3,4-thiadiazole derivatives . The treatment of this compound with methyl hydrazinecarbodithioate or hydrazinecarbothioamide afforded 2-[1-[5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethylidene]hydrazine derivatives .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques such as 1H NMR, 13C NMR, IR, and MS . The structure was solved by direct methods using SHELXS and refined by full-matrix least-squares methods on F2 with SHELXL-2014 .Chemical Reactions Analysis
The targeted 1,3,4-thiadiazolyl derivatives were prepared by the reaction of 2-[1-[5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethylidene]hydrazine derivatives with hydrazonoyl chloride derivatives . The reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-[(methylthio)carbonthioyl]hydrazones in absolute ethanol in the presence of triethylamine afforded the corresponding 1,3,4-thiadiazole derivatives .Physical And Chemical Properties Analysis
The compound has a molecular weight of 398.4 . Further physical and chemical properties such as melting point, boiling point, solubility, and stability can be determined through experimental procedures.Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
The synthesis of pyrazole derivatives often involves reactions that introduce nitrophenyl groups or sulfanyl groups into the pyrazole ring. For example, a series of new 3,5-dimethyl-4-(arylsulfanyl)pyrazoles were synthesized via a grinding-induced, sequential one-pot three-component reaction, showcasing the versatility and synthetic accessibility of these compounds (Saeed & Channar, 2017). This method could potentially be adapted for the synthesis of the compound , utilizing specific nitrophenyl and nitrophenoxy substituents.
Antimicrobial Applications
Related pyrazole derivatives have shown promising antimicrobial activities. For instance, novel pyrazolo[1,5-a]pyrimidine ring systems containing phenylsulfonyl moiety were synthesized and displayed significant activity against various bacteria and fungi, surpassing the activity of reference drugs in some cases (Alsaedi et al., 2019). This suggests that the compound , with its nitrophenyl sulfanyl and nitrophenoxy substituents, may also possess antimicrobial properties worth investigating.
Optical and Photophysical Properties
Pyrazole derivatives exhibit interesting optical and photophysical properties, making them suitable for various applications, including sensors and fluorescent markers. For example, antipyrine derivatives thin films were studied for their optical absorption and refraction properties, showing potential for application in optical devices and sensors (El-Ghamaz et al., 2017). The specific structural features of "1-{3,5-dimethyl-4-[(4-nitrophenyl)sulfanyl]-1H-pyrazol-1-yl}-2-(2-nitrophenoxy)ethan-1-one" could be explored for similar applications.
Metal Ion Sensing and Chemosensors
Some pyrazole derivatives serve as chemosensors for metal ions. A study on antipyrine derived Schiff base revealed its capability as a colorimetric sensor for Fe(III) and a "turn-on" fluorescent sensor for Al(III), highlighting the potential of pyrazole compounds in environmental monitoring and bioimaging (Soufeena & Aravindakshan, 2019). The structural attributes of the compound , especially its nitrophenyl groups, may contribute to selective sensing capabilities that could be harnessed in detecting specific metal ions.
Eigenschaften
IUPAC Name |
1-[3,5-dimethyl-4-(4-nitrophenyl)sulfanylpyrazol-1-yl]-2-(2-nitrophenoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O6S/c1-12-19(30-15-9-7-14(8-10-15)22(25)26)13(2)21(20-12)18(24)11-29-17-6-4-3-5-16(17)23(27)28/h3-10H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMIQOGLLGXXNMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(=O)COC2=CC=CC=C2[N+](=O)[O-])C)SC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(benzo[d][1,3]dioxol-5-yl)-4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazine-1-carboxamide](/img/structure/B2750780.png)
![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-4-cyano-N-(pyridin-4-ylmethyl)benzamide](/img/structure/B2750781.png)
![3-[7-(4-Chlorophenyl)-8-cyano[1,2,4]triazolo[1,5-a]pyridin-2-yl]propanoic acid](/img/structure/B2750782.png)


![N-(3,3-diphenylpropyl)-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2750788.png)
![tert-butyl (7R)-7-amino-5-azaspiro[2.4]heptane-5-carboxylate](/img/no-structure.png)
![4-(4-(2-Fluorophenyl)piperazin-1-yl)-2-phenylpyrazolo[1,5-a]pyrazine](/img/structure/B2750792.png)

![1-(6-Bromobenzo[d]thiazol-2-yl)-3-cyclopentylurea](/img/structure/B2750794.png)
![4-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-2-amine](/img/structure/B2750795.png)

